![molecular formula C23H22N2O5 B2502734 4-(6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-2-yl)butanoic acid CAS No. 879922-70-0](/img/structure/B2502734.png)
4-(6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-2-yl)butanoic acid
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Overview
Description
The compound appears to contain several functional groups, including a benzimidazole, a chromenone, and a carboxylic acid. Benzimidazoles are a type of heterocyclic aromatic organic compound that are part of many drugs and have various biological activities . Chromenones are a type of organic compound with a three-ring structure that includes a benzene ring fused to a chromone; they are found in many natural products and have diverse biological activities. The carboxylic acid group is a common functional group that consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzimidazole and chromenone cores, followed by various functional group interconversions and coupling reactions. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Scientific Research Applications
Synthesis Methods
The synthesis of derivatives related to 4-(6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-2-yl)butanoic acid often involves multi-component reactions, highlighting the use of ionic liquids as catalysts and solvents. For example, basic ionic liquids like 1-butyl-3-methyl imidazolium hydroxide ([bmim]OH) have been efficiently used in one-pot, three-component condensations to produce chromene derivatives in environmentally benign procedures, offering easy work-up, short reaction times, and high yields (Yu, Guo, & Li, 2011). This method does not involve hazardous solvents or toxic catalysts, and the ionic liquid can be recovered and recycled for subsequent reactions, demonstrating an eco-friendly approach to synthesizing complex molecules (Ranu, Banerjee, & Roy, 2008).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interactions with its targets and the resulting changes would depend on the specific biological activity exhibited by the compound.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple pathways could potentially be affected. The downstream effects would depend on the specific pathway and the nature of the interaction with the compound.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific biological activity. For example, if the compound exhibits antioxidant activity, it could potentially neutralize harmful free radicals in the body .
Future Directions
properties
IUPAC Name |
4-[6-ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-2-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-3-13-11-14-19(12-17(13)26)30-18(9-6-10-20(27)28)21(22(14)29)23-24-15-7-4-5-8-16(15)25(23)2/h4-5,7-8,11-12,26H,3,6,9-10H2,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODPITQHKXKVIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC4=CC=CC=C4N3C)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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